molecular formula C16H19ClN2O4S B2802218 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 877648-03-8

4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2802218
CAS No.: 877648-03-8
M. Wt: 370.85
InChI Key: RXJWADRTPMULFD-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can yield a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and morpholine groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(furan-2-yl)-2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of morpholine.

    4-chloro-N-[2-(thiophen-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a thiophene ring instead of furan.

Uniqueness

The uniqueness of 4-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide lies in its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity to certain biological targets or specific reactivity in chemical reactions.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S/c17-13-3-5-14(6-4-13)24(20,21)18-12-15(16-2-1-9-23-16)19-7-10-22-11-8-19/h1-6,9,15,18H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJWADRTPMULFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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